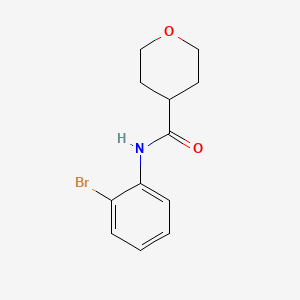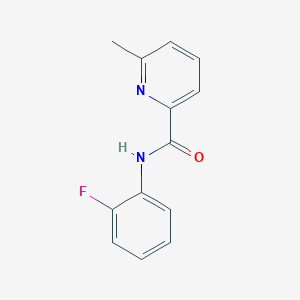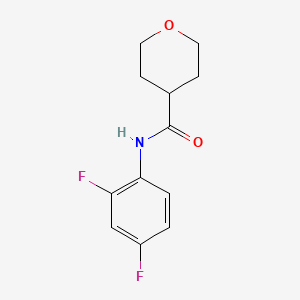
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide, also known as FMI-41, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMI-41 belongs to the class of indole-based compounds, which have been found to exhibit diverse biological activities.
作用機序
The exact mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide is not yet fully understood. However, studies have suggested that this compound exerts its biological activity by modulating various signaling pathways. For example, this compound has been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell proliferation and survival. This compound has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit cancer cell migration and invasion. In addition, this compound has been found to exhibit neuroprotective activity against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One of the advantages of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide is its potent anticancer activity against various cancer cell lines. This compound has also been found to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its potential applications.
将来の方向性
There are several future directions for research on 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide. One area of research is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of research is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Furthermore, studies can be conducted to investigate the mechanism of action of this compound in more detail, which may lead to the development of more potent and selective analogs of this compound.
合成法
The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide involves the reaction of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid with N,N-dimethylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to have potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer therapy. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. It has been suggested that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Another area of research where this compound has shown potential is in the field of neuroscience. This compound has been found to exhibit neuroprotective activity against oxidative stress-induced neuronal damage. It has also been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-8-10(7-13(17)16(2)3)11-6-9(14)4-5-12(11)15-8/h4-6,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVORKCYARTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)






![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)

![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)


